trans-N-Boc-1,4-cyclohexanediamine: A Critical Intermediate for Orally Bioavailable V1A Antagonists
This compound has been specifically utilized as a key intermediate in the synthesis of orally bioavailable and selective V1A receptor antagonists . Its rigid trans-cyclohexane core and protected amine group enable the introduction of critical conformational constraints into the final drug molecule, a feature not replicable with flexible, acyclic linkers like N-Boc-1,3-propanediamine or N-Boc-1,4-butanediamine . This application is documented in the peer-reviewed literature, providing a clear differentiation in its utility for developing drug candidates with optimized pharmacokinetic (PK) properties for oral delivery .
| Evidence Dimension | Conformational rigidity for target binding |
|---|---|
| Target Compound Data | Trans-1,4-disubstituted cyclohexane core, providing a rigid, linear scaffold |
| Comparator Or Baseline | N-Boc-1,4-butanediamine (acyclic C4 diamine linker) |
| Quantified Difference | Qualitative difference: The target compound provides a rigid scaffold; the comparator provides a flexible linker |
| Conditions | In silico modeling and in vitro SAR for V1A receptor antagonists as described in Arbuckle, W., et al. (2011). |
Why This Matters
Procuring this specific compound is essential for replicating the spatial constraints required for V1A antagonist activity and oral bioavailability, a task impossible with flexible, acyclic alternatives.
